molecular formula C27H29ClN2O B421553 (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone CAS No. 331760-85-1

(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

Cat. No.: B421553
CAS No.: 331760-85-1
M. Wt: 433g/mol
InChI Key: AWZNDLPVDDDQJZ-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as:

Uniqueness

What sets (2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone apart is its unique structural features, which confer specific electronic and steric properties. These properties make it particularly suitable for certain applications, such as in organic electronics and medicinal chemistry .

Properties

CAS No.

331760-85-1

Molecular Formula

C27H29ClN2O

Molecular Weight

433g/mol

IUPAC Name

(2-chlorophenyl)-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone

InChI

InChI=1S/C27H29ClN2O/c28-23-11-5-4-9-21(23)27(31)30-16-15-29-24-14-13-19(18-7-2-1-3-8-18)17-22(24)20-10-6-12-25(30)26(20)29/h4-5,9,11,13-14,17-18,25H,1-3,6-8,10,12,15-16H2

InChI Key

AWZNDLPVDDDQJZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)C(=O)C6=CC=CC=C6Cl

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)C(=O)C6=CC=CC=C6Cl

Origin of Product

United States

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